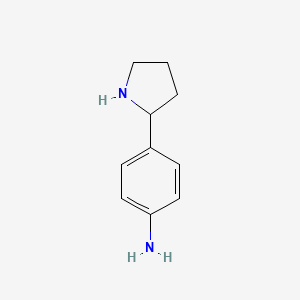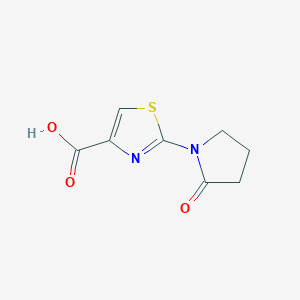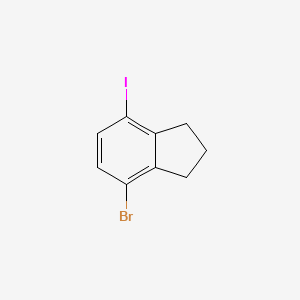![molecular formula C9H9BrO3 B13699688 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 69464-38-6](/img/structure/B13699688.png)
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of benzo[b][1,4]dioxine, featuring bromine and methoxy functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
Applications De Recherche Scientifique
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the bromine atom, which may influence its chemical properties and interactions.
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
69464-38-6 |
|---|---|
Formule moléculaire |
C9H9BrO3 |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3H2,1H3 |
Clé InChI |
LKGXOHIPYYXAIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)





